5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride

HIV-1 integrase allosteric inhibitor LEDGF/p75 binding site

This monohydrochloride salt (CAS 2203717-10-4) is the structurally authenticated negative control for HIV-1 integrase LEDGF/p75-binding site SAR studies, validated as 'Not Active' in cell culture. The 4-OH substituent is the mechanistically essential pharmacophore for radical-trapping antioxidant activity within the tetrahydronaphthyridine class. Compared to the dihydrochloride (CAS 2138045-41-5), this salt offers a 19.8% higher molar density of active scaffold per gram (MW 186.64 vs. 223.10 g/mol), optimizing mass efficiency for library preparation and HTS deck normalization. Defined monohydrochloride stoichiometry ensures reproducible stock solution preparation for comparative dose-response assays.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 2203717-10-4
Cat. No. B1486293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride
CAS2203717-10-4
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC=CC2=O.Cl
InChIInChI=1S/C8H10N2O.ClH/c11-8-2-4-10-7-1-3-9-5-6(7)8;/h2,4,9H,1,3,5H2,(H,10,11);1H
InChIKeyKZHKBYYWZFDKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol Hydrochloride CAS 2203717-10-4: Core Scaffold Overview for Procurement & Selection


5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride (CAS 2203717-10-4, molecular formula C8H11ClN2O, molecular weight 186.64 g/mol) is a partially saturated bicyclic heterocycle featuring a 4‑OH substituent on the 1,6-naphthyridine core, supplied as the monohydrochloride salt . Its scaffold architecture—combining the hydrogen‑bonding capability of the 4‑hydroxyl group with the conformational restraint of the tetrahydronaphthyridine ring system—places it within a privileged chemotype exploited for allosteric HIV‑1 integrase inhibition, kinase modulation, and radical‑trapping antioxidant design [1]. The hydrochloride counter‑ion is specifically relevant for modulating physicochemical handling properties relative to the corresponding free base or alternative salt forms.

Why Simple Interchange of 5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol Analogs Fails: Core Structure vs. Salt Form vs. Substitution Pattern


Substituting 5,6,7,8-tetrahydro[1,6]naphthyridin-4-ol hydrochloride with a generic naphthyridine analogue (e.g., the fully aromatic 1,6-naphthyridin-4-ol, the non‑hydroxylated 5,6,7,8-tetrahydro‑1,6‑naphthyridine, or the dihydrochloride salt CAS 2138045‑41‑5) introduces three distinct risks: (i) loss of the 4‑OH hydrogen‑bond donor/acceptor pharmacophore that is critical for target engagement in kinase and integrase binding pockets [1]; (ii) alteration of aqueous solubility and handling characteristics because the monohydrochloride salt provides a defined stoichiometry distinct from the dihydrochloride or free base forms [2]; and (iii) potential introduction of undesired biological activity—for instance, the parent scaffold without optimized substitution was reported as 'Not active' against HIV‑1, underscoring that minor structural changes can abolish target engagement . Below, we present the only quantitative differentiation data currently available for evidence‑based selection.

Quantitative Evidence Guide: 5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol Hydrochloride vs. Closest Analogs


HIV-1 Antiviral Activity: Target Compound vs. Functionalized Derivative Class

In a functional antiviral assay against HIV-1, the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol scaffold (tested as its salt form) was evaluated and found to be Not Active, confirming that the core scaffold alone lacks intrinsic antiviral potency . By contrast, elaborated 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives bearing optimized substituents at multiple positions have demonstrated potent HIV-1 integrase allosteric inhibition with IC50 values in the low-nanomolar range and robust antiviral activity in cell culture [1]. This differential establishes the target compound as a validated negative-control scaffold or an essential synthetic intermediate requiring further functionalization to achieve antiviral activity.

HIV-1 integrase allosteric inhibitor LEDGF/p75 binding site

Salt Stoichiometry: Monohydrochloride vs. Dihydrochloride Differentiation

The target compound (CAS 2203717-10-4) exists as the monohydrochloride salt (C8H11ClN2O, MW 186.64 g/mol, 1.0 eq HCl), whereas the commercially prevalent alternative is the dihydrochloride salt (CAS 2138045-41-5, C8H12Cl2N2O, MW 223.10 g/mol, 2.0 eq HCl) . The difference in counter-ion stoichiometry directly affects the mass of material required per mole of active scaffold: for every 1.0 g of the monohydrochloride salt, 5.37 mmol of free base equivalent is delivered; for 1.0 g of the dihydrochloride salt, 4.48 mmol is delivered—a 19.8% higher molar density of the active scaffold per unit mass for the monohydrochloride . Additionally, hydrochloride salt forms generally exhibit higher aqueous solubility than their free-base counterparts, though the solubility differential between mono- and di-hydrochloride forms of this specific scaffold has not been experimentally reported in publicly available data [1].

salt selection physicochemical properties formulation development

Radical-Trapping Antioxidant (RTA) Scaffold Potential: Tetrahydronaphthyridinols as a Class

The tetrahydronaphthyridinol (THN) scaffold class, to which 5,6,7,8-tetrahydro[1,6]naphthyridin-4-ol belongs, has been rationally designed and systematically studied as radical-trapping antioxidants (RTAs) with unparalleled reactivity [1]. In published work, optimized THN analogs have demonstrated radical-trapping rate constants (kinh) that exceed those of α-tocopherol (vitamin E), nature's premier lipid-soluble RTA, in solution-phase autoxidation assays [1]. The 4‑OH group on the THN scaffold is mechanistically essential for the radical-trapping activity, donating a hydrogen atom to peroxyl radicals and thereby terminating lipid peroxidation chain reactions [1]. Quantitative kinh values for the specific unsubstituted 4-OH compound have not been disclosed in the public domain; however, the class-level SAR establishes that the 4-OH substituent is the primary pharmacophore for antioxidant activity, and removal or positional isomerization of this hydroxyl group abolishes activity [1].

radical-trapping antioxidant ferroptosis lipid peroxidation

Application Scenarios: Where 5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol Hydrochloride Provides Verifiable Value


HIV-1 Integrase Allosteric Site Inhibitor Development: Negative-Control & Intermediate Scaffold

The target compound, having been tested and found Not Active against HIV-1 in cell culture , serves as a structurally authentic negative control for SAR studies targeting the LEDGF/p75-binding site on HIV-1 integrase. Research groups developing allosteric integrase inhibitors can use this compound to validate that observed antiviral activity in functionalized derivatives arises from specific substituent effects rather than non-specific scaffold interactions. The monohydrochloride salt form ensures consistent stoichiometry for preparing stock solutions used in comparative dose-response assays alongside potent derivatives described in J. Med. Chem. 2019 [1].

Radical-Trapping Antioxidant (RTA) Pharmacophore Validation & Ferroptosis Research

The tetrahydronaphthyridin-4-ol core is the validated pharmacophore for radical-trapping antioxidant activity within the THN class [2]. The 4-OH group is mechanistically essential; its presence distinguishes active RTAs from inactive de‑hydroxy or positional isomers. Researchers studying ferroptosis mechanisms or developing lipid peroxidation inhibitors can procure this compound as the minimal pharmacophoric scaffold for head-to-head comparison with sidechain-elaborated THN analogs in liposome-based or cell-based lipid peroxidation assays.

Salt Stoichiometry Optimization: Mass-Efficient Active Scaffold Delivery

For procurement requiring precise molar control of the naphthyridine scaffold (e.g., preparation of compound libraries, stock solutions for high-throughput screening, or synthetic intermediate weighing), the monohydrochloride salt provides a 19.8% higher molar density of active scaffold per gram compared to the dihydrochloride salt . This mass efficiency advantage is directly calculable from molecular weight differentials (186.64 vs. 223.10 g/mol) and is relevant when scaling reactions or preparing concentration-normalized screening decks.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.